Aflatoxin G1 Aflatoxin G1 Aflatoxin G1 is a member of coumarins.
1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1165-39-5
VCID: VC21345009
InChI: InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1
SMILES: COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol

Aflatoxin G1

CAS No.: 1165-39-5

Cat. No.: VC21345009

Molecular Formula: C17H12O7

Molecular Weight: 328.27 g/mol

* For research use only. Not for human or veterinary use.

Aflatoxin G1 - 1165-39-5

CAS No. 1165-39-5
Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
IUPAC Name (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Standard InChI InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1
Standard InChI Key XWIYFDMXXLINPU-WNWIJWBNSA-N
Isomeric SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Canonical SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Colorform Crystals ... exhibits green fluorescence
Melting Point 245 °C

Chemical Identity and Structure

Nomenclature and Identification

Aflatoxin G1 is identified by the Chemical Abstracts Service (CAS) registry number 1165-39-5 . The compound is known by several systematic names, including (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione . Additional nomenclature includes 5-Methoxy-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-H]pyrano[3,4-c]chromene-1,12-dione and several other chemical designations representing its structural configuration . The molecular formula of Aflatoxin G1 is C17H12O7, corresponding to a molecular weight of 328.27 daltons .

Structural Characteristics

Aflatoxin G1 belongs to the bisfuranocoumarin class of mycotoxins that exhibits green fluorescence under ultraviolet light, which distinguishes it from the blue-fluorescent aflatoxins (B series) . Structurally, the compound features a complex ring system including fused furan rings, a coumarin moiety, and a lactone ring that contributes to its biological activity. The specific stereochemistry at positions 7aR and 10aS is critical to its molecular recognition and toxic properties . The fused ring system provides a rigid scaffold that facilitates interaction with biological macromolecules, particularly DNA, which underlies its mutagenic and carcinogenic properties.

Physical and Chemical Properties

Physical Characteristics

Aflatoxin G1 presents as a white to off-white solid at room temperature . The compound exhibits distinct physical properties that facilitate its identification and analysis. According to available data, Aflatoxin G1 has a melting point range of 244-246°C and a calculated boiling point of approximately 386.03°C . The density is estimated at 1.3358 g/cm³, and it possesses a refractive index of approximately 1.4790 . These physical parameters are important considerations for analytical detection and purification procedures in laboratory settings and food safety monitoring programs.

Chemical Properties Data Table

PropertyValueNotes
Molecular FormulaC17H12O7-
Molecular Weight328.27 Da-
Melting Point244-246°C-
Boiling Point386.03°CEstimated value
Density1.3358 g/cm³Estimated value
Refractive Index1.4790Estimated value
Flash Point-11°C-
Optical Rotationα D -556°In chloroform
Water Solubility15 mg/LTemperature not specified
LogP0.679Estimated value

Occurrence and Sources

Natural Production

Aflatoxin G1 is a secondary metabolite primarily produced by certain strains of fungi belonging to the Aspergillus genus, most notably Aspergillus flavus and Aspergillus parasiticus . These fungi commonly colonize various agricultural products, particularly in warm and humid environments that promote fungal growth and subsequent toxin production. The biosynthesis of Aflatoxin G1 occurs through a complex polyketide pathway that involves multiple enzymatic steps, resulting in the characteristic fused ring structure. Environmental factors, including temperature, humidity, pH, and nutrient availability, significantly influence the production of Aflatoxin G1 in agricultural substrates, with optimal toxin production typically occurring at temperatures between 25-30°C and high relative humidity.

Contamination Patterns

Aflatoxin G1 frequently contaminates a wide range of agricultural commodities, particularly grains, nuts, spices, and cereals . Studies have indicated that Aflatoxin G1 is one of the most common aflatoxins detected in contamination outbreaks, sometimes exceeding the prevalence of Aflatoxin B2 and G2 . Significant contamination has been documented in peanut products, which represent a major dietary source of exposure in many regions . Research has also identified the presence of Aflatoxin G1 in fruit juices, with the highest reported levels detected in sour cherry juice (0.0041 mg/kg) . The contamination patterns often exhibit geographical variations, with higher prevalence in tropical and subtropical regions where environmental conditions favor fungal growth and toxin production.

Toxicological Profile

Toxicity Classification

Aflatoxin G1 exhibits severe toxicity through multiple routes of exposure. According to safety data classification systems, the compound is categorized as Acute Toxicity - Oral Category 2 (Fatal if swallowed), Acute Toxicity - Dermal Category 2 (Fatal in contact with skin), and Acute Toxicity - Inhalation Category 2 (Fatal if inhaled) . Furthermore, Aflatoxin G1 is classified as Carcinogenicity Category 1B, indicating that it "may cause cancer" . These classifications necessitate strict handling protocols and regulatory limits to protect human health. The toxicological profile of Aflatoxin G1 places it among the most hazardous naturally occurring substances, requiring comprehensive risk management strategies throughout the food production and distribution chain.

Carcinogenicity and Comparative Potency

The International Agency for Research on Cancer (IARC) has classified Aflatoxin G1 as a Group 1 carcinogen, confirming its carcinogenicity to humans . Research has established a hierarchy of carcinogenic potency among aflatoxins, with Aflatoxin B1 demonstrating the highest carcinogenicity, followed by Aflatoxin G1, Aflatoxin B2, and Aflatoxin G2 . This ranking correlates with structural differences that influence metabolic activation and subsequent DNA binding capacity. Notably, the carcinogenic potency of Aflatoxin G1 has been quantified with a slope factor of 0.01 cancers per year per 105 population per ng of AFG1 per kg body weight per day for individuals negative for hepatitis B surface antigen (HBsAg-) . This potency increases approximately 30-fold in hepatitis B virus-infected individuals, highlighting the synergistic effect between aflatoxin exposure and viral hepatitis in hepatocellular carcinoma development.

Neurological Effects

Recent research has uncovered significant neurological impacts of Aflatoxin G1 exposure. Experimental studies demonstrate that Aflatoxin G1 increases glial fibrillary acidic protein (GFAP) expression while decreasing brain-derived neurotrophic factor (BDNF) expression in brain tissue . These molecular alterations correspond with observed histopathological changes, including cell necrosis in the hippocampal CA1 region, cerebral edema, shrinkage of nerve cells, formation of space around neuroglia, and diffuse gliosis in the cerebral cortex . Additionally, Aflatoxin G1 exposure significantly reduces total antioxidant capacity (TAC) and superoxide dismutase (SOD) levels while increasing malondialdehyde (MDA) levels, indicating oxidative stress as a potential mechanism of neurotoxicity . These findings suggest that Aflatoxin G1 exposure may contribute to neurological disorders and cognitive impairment, expanding the understanding of its health impacts beyond the traditionally recognized hepatotoxic and carcinogenic effects.

Detection and Analysis

Analytical Methods

Detection and quantification of Aflatoxin G1 in various matrices primarily rely on chromatographic techniques coupled with selective detection systems. Modern analytical approaches include high-performance liquid chromatography (HPLC) with fluorescence detection, taking advantage of the natural fluorescence properties of Aflatoxin G1 . Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods offer enhanced selectivity and sensitivity for Aflatoxin G1 determination in complex food matrices. Research has demonstrated excellent analytical performance for these methods, with correlation coefficients (R²) of 0.998, indicating robust linearity across the concentration ranges typically encountered in contaminated samples . The recovery rates for Aflatoxin G1 analytical methods generally range from 95.2% to 98.5% with relative standard deviations (RSDs) between 2.5% and 5.0%, demonstrating good precision and accuracy .

Sensitivity Parameters

Modern analytical methods for Aflatoxin G1 achieve impressive sensitivity, crucial for monitoring compliance with regulatory limits. According to published research, the limits of detection (LOD) for Aflatoxin G1 can reach as low as 0.0013 mg/kg, with corresponding limits of quantification (LOQ) of 0.0038 mg/kg . These sensitivity parameters enable reliable determination of Aflatoxin G1 at concentrations well below established regulatory thresholds. The matrix effect (ME) for Aflatoxin G1 analysis has been reported at approximately 55.0%, indicating moderate signal suppression or enhancement due to co-extracted matrix components . This matrix effect must be considered during method validation and can be addressed through appropriate calibration strategies, such as matrix-matched calibration or the use of isotopically labeled internal standards.

Analytical Performance Data Table

ParameterAflatoxin G1 ValueNotes
Recovery (%) at 0.005 mg/kg95.2 ± 5.0-
Recovery (%) at 0.01 mg/kg97.0 ± 3.2-
Recovery (%) at 0.02 mg/kg98.5 ± 2.5-
Matrix Effect (%)55.0Signal suppression
Correlation Coefficient (R²)0.998Excellent linearity
Limit of Detection (LOD)0.0013 mg/kg-
Limit of Quantification (LOQ)0.0038 mg/kg-

Regulatory Standards and Risk Management

Risk Assessment Approaches

Risk assessment methodologies for Aflatoxin G1 incorporate exposure assessment, dose-response relationships, and population vulnerability factors. The cancer risk estimation for Aflatoxin G1 utilizes a carcinogenic potency slope of 0.01 cancers per year per 105 population per ng of AFG1 per kg body weight per day for individuals without chronic hepatitis B virus infection . This risk increases dramatically to 0.3 cases for those with chronic hepatitis B infection, reflecting a synergistic effect that amplifies cancer risk approximately 30-fold . This differential risk assessment approach acknowledges the significant interaction between aflatoxin exposure and hepatitis B infection in hepatocellular carcinoma development. Comprehensive risk management strategies must therefore consider both the reduction of aflatoxin contamination in food supplies and hepatitis B vaccination programs to effectively minimize population health risks.

Recent Research Findings

Neurological Impact Studies

Emerging research has revealed significant neurological effects of Aflatoxin G1 exposure that extend beyond its established hepatotoxicity. Studies employing real-time PCR techniques have demonstrated that Aflatoxin G1 increases glial fibrillary acidic protein (GFAP) expression while decreasing brain-derived neurotrophic factor (BDNF) expression in brain tissue following exposure . These molecular alterations coincide with observed oxidative stress markers, including reduced tissue levels of total antioxidant capacity (TAC) and superoxide dismutase (SOD), alongside increased malondialdehyde (MDA) concentration over exposure periods of 15, 28, and 45 days . Histopathological investigations have revealed progressive damage to neural tissues, including cell necrosis in the hippocampal CA1 region, cerebral edema, shrinkage of nerve cells, formation of space around neuroglia, and diffuse gliosis in the cerebral cortex . These findings suggest that Aflatoxin G1 exposure may contribute to neurodegenerative processes and cognitive impairment, expanding our understanding of its toxicological impact beyond the traditionally recognized liver carcinogenesis pathway.

Epidemiological Evidence

Epidemiological studies have documented multiple outbreaks of aflatoxicosis worldwide, with significant mortality rates. In Kenya, an aflatoxicosis outbreak resulted in a fatality rate of 40%, while similar incidents in Tanzania reached 30% mortality . Research conducted in China has identified elevated levels of Aflatoxin G1 in populations experiencing high rates of gastric carcinoma and esophageal carcinoma, suggesting potential associations between Aflatoxin G1 exposure and upper gastrointestinal cancers . These epidemiological findings complement laboratory investigations and strengthen the evidence for Aflatoxin G1's role in human disease. The global burden of aflatoxin-related illness represents a significant public health challenge, particularly in regions with limited regulatory infrastructure and high consumption of susceptible food commodities. These epidemiological patterns underscore the importance of effective monitoring and control strategies to reduce population exposure to Aflatoxin G1 and related mycotoxins.

Food Contamination Monitoring

Recent monitoring studies have identified Aflatoxin G1 in various food commodities, providing valuable data on contemporary exposure patterns. Research examining fruit juice samples detected Aflatoxin G1 at varying concentrations, with the highest levels observed in sour cherry juice (0.0041 mg/kg) . Comprehensive surveillance of peanut products marketed in Saudi Arabia between 2015 and 2020 provided insights into contamination trends and regulatory compliance . These monitoring efforts utilize increasingly sensitive analytical methodologies, with modern techniques achieving limits of detection as low as 0.0013 mg/kg . The continued refinement of analytical capabilities enhances the understanding of contamination patterns and enables more effective risk assessment and management. Ongoing surveillance programs remain essential for identifying emerging contamination issues, evaluating the effectiveness of regulatory measures, and guiding targeted interventions to reduce population exposure to Aflatoxin G1.

Applications and Research Uses

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